All-Carbon Quaternary Stereocenter Plus Vicinal Tertiary Stereocenter vs. Single-Stereocenter Analogs
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one contains two contiguous stereocenters: an all-carbon quaternary center at C4 (C4 bears phenyl, methyl, and the cyclohexenone ring) and a tertiary stereocenter at C5 (methyl substituent). By contrast, the closest analog, 4-methyl-4-phenylcyclohex-2-en-1-one (CAS 17429-36-6), possesses only one stereocenter—the quaternary C4—and lacks the C5 methyl entirely, eliminating the vicinal stereochemical relationship that governs facial selectivity in subsequent reactions [1]. The 4,5-dimethyl-4-phenylcyclohex-2-en-1-one scaffold was unambiguously assigned the (4S,5R) relative configuration via single-crystal X-ray crystallographic analysis, with the crystal structure deposited in the Cambridge Structural Database [1].
| Evidence Dimension | Number and type of stereocenters in the cyclohexenone scaffold |
|---|---|
| Target Compound Data | Two contiguous stereocenters: all-carbon quaternary C4 (phenyl, methyl, ring) + tertiary C5 (methyl); (4S,5R) absolute configuration confirmed by X-ray crystallography |
| Comparator Or Baseline | 4-Methyl-4-phenylcyclohex-2-en-1-one (CAS 17429-36-6): one stereocenter only (quaternary C4); no C5 substituent; no vicinal stereochemical relationship |
| Quantified Difference | Target possesses two contiguous stereocenters versus one in the comparator; the C5 methyl is critical for substrate-controlled diastereofacial differentiation |
| Conditions | Stereochemical assignment by X-ray crystallography (Banerjee dissertation, 2017) and chiral HPLC analysis (Yang et al., 2012) |
Why This Matters
Procurement of the two-stereocenter scaffold is essential when downstream synthetic steps require vicinal stereochemical control; the single-stereocenter analog cannot provide the same diastereofacial bias.
- [1] Banerjee, S. Scaffold reactivity and large scale synthesis of organocatalyzed Yamada-Otani condensation product and investigation of the synthesis and properties of axially chiral 8,8'-biquinolyls and 8-(naphtha-1-yl)quinolines. Ph.D. Dissertation, Oregon State University, 2017. View Source
